
1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a tertiary alcohol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol typically involves the bromination of 4-methoxyacetophenone followed by a Grignard reaction. The bromination step introduces the bromine atom at the meta position relative to the methoxy group. The subsequent Grignard reaction with methylmagnesium bromide yields the desired tertiary alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Formation of 1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-one.
Reduction: Formation of 1-(4-Methoxyphenyl)-2-methylpropan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects.
Comparación Con Compuestos Similares
- 1-(3-Bromo-4-methoxyphenyl)ethanone
- 1-(3-Bromo-4-methoxyphenyl)acetone
- 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine
Uniqueness: 1-(3-Bromo-4-methoxyphenyl)-2-methylpropan-2-ol is unique due to its tertiary alcohol group, which imparts distinct chemical reactivity and biological properties compared to its analogs. The combination of the bromine and methoxy groups further enhances its versatility in various applications.
Propiedades
Fórmula molecular |
C11H15BrO2 |
|---|---|
Peso molecular |
259.14 g/mol |
Nombre IUPAC |
1-(3-bromo-4-methoxyphenyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15BrO2/c1-11(2,13)7-8-4-5-10(14-3)9(12)6-8/h4-6,13H,7H2,1-3H3 |
Clave InChI |
DUOFKVWNDHSFFI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC(=C(C=C1)OC)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



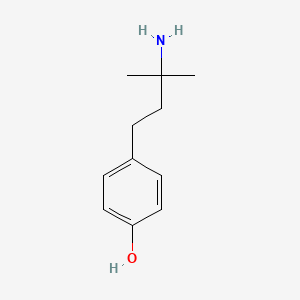
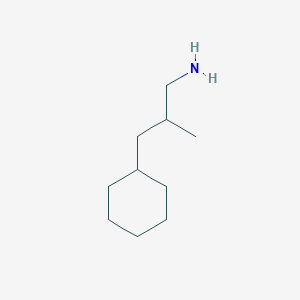
![2-[(2-Fluorophenyl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13589230.png)


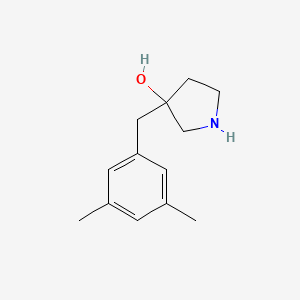
![4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethoxy]ethoxy]ethyl]-4-oxobutanamide](/img/structure/B13589246.png)

![5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13589253.png)
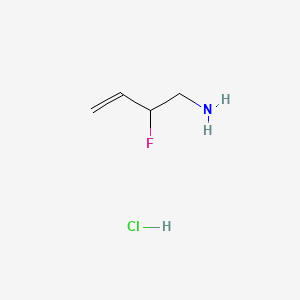
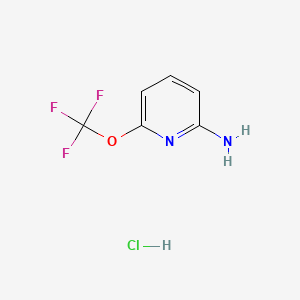
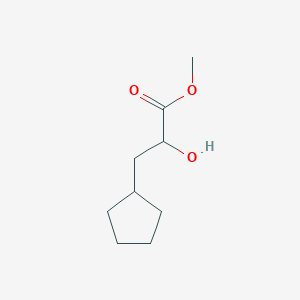
![1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol](/img/structure/B13589270.png)
